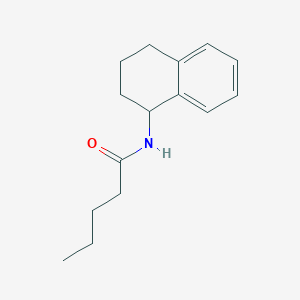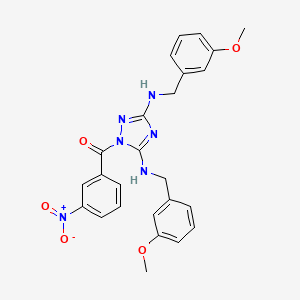![molecular formula C20H12BrF3N2O4 B5226628 N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide](/img/structure/B5226628.png)
N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide is a synthetic compound that has gained attention in scientific research for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide involves inhibition of tubulin polymerization. Tubulin is a protein that plays a crucial role in cell division. This compound binds to the colchicine-binding site on tubulin, preventing its polymerization and leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce angiogenesis. It also has anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide in lab experiments is its cytotoxic effects on cancer cells. This makes it a potential candidate for cancer treatment. However, one of the limitations is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the use of N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide in scientific research. One of the directions is to study its potential use in combination with other chemotherapy agents for cancer treatment. Another direction is to study its potential use in the treatment of inflammatory diseases. Further research is also needed to improve its solubility in water and to study its pharmacokinetics and toxicity in vivo.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in various scientific fields, including cancer research and the treatment of inflammatory diseases. Its mechanism of action involves inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. While it has advantages for lab experiments, such as its cytotoxic effects on cancer cells, it also has limitations, such as its low solubility in water. Future research is needed to explore its potential use in combination with other chemotherapy agents and to improve its solubility and pharmacokinetics in vivo.
Métodos De Síntesis
The synthesis of N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide involves a series of chemical reactions. The starting materials are 4-bromophenylamine, 4-nitro-2-(trifluoromethyl)phenol, and benzoyl chloride. The reaction involves the formation of an amide bond between the amine group of 4-bromophenylamine and the carboxylic acid group of benzoyl chloride. The resulting compound is then reacted with 4-nitro-2-(trifluoromethyl)phenol to form this compound.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide has been studied for its potential applications in various scientific fields. One of the major applications is in the field of cancer research. Studies have shown that this compound has cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrF3N2O4/c21-13-4-6-14(7-5-13)25-19(27)12-2-1-3-16(10-12)30-18-9-8-15(26(28)29)11-17(18)20(22,23)24/h1-11H,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCRPYBSZWXYQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrF3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-benzodioxol-5-yl[4-(methylthio)benzyl]amine](/img/structure/B5226566.png)
![3,4-dimethoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5226571.png)

![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226582.png)


![ethyl 5-ethyl-2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5226603.png)

![N~1~-(4-isopropylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5226646.png)
![3-[(2,3-dihydroxypropyl)amino]-5,5-dimethyl-2-nitro-2-cyclohexen-1-one](/img/structure/B5226649.png)

